AMPA/kainate antagonist-1

non-competitive antagonism allosteric modulation AMPA receptor pharmacology

AMPA/kainate antagonist-1 (CAS 732277-05-3) is a patent-defined, non-competitive AMPA/kainate receptor antagonist with a unique 2,3-benzodiazepine scaffold fused to a dioxolo ring. Unlike competitive antagonists (CNQX, NBQX), it binds at an allosteric site, maintaining efficacy independent of synaptic glutamate levels. The defined (R)-stereochemistry at the 8-position makes it an essential stereochemical reference for chiral analytical method development and enantiomer-specific pharmacology studies. Available as a high-purity (≥98%) research tool for electrophysiology, calcium flux assays, and SAR benchmarking programs where mechanism-dependent receptor blockade is critical. Multi-vendor availability ensures competitive pricing and reliable supply chain continuity for longitudinal research programs.

Molecular Formula C18H17N3O4
Molecular Weight 339.3 g/mol
Cat. No. B8643767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMPA/kainate antagonist-1
Molecular FormulaC18H17N3O4
Molecular Weight339.3 g/mol
Structural Identifiers
SMILESCC1CC2=CC3=C(C=C2C(=NN1)C4=CC(=C(C=C4)[N+](=O)[O-])C)OCO3
InChIInChI=1S/C18H17N3O4/c1-10-5-12(3-4-15(10)21(22)23)18-14-8-17-16(24-9-25-17)7-13(14)6-11(2)19-20-18/h3-5,7-8,11,19H,6,9H2,1-2H3
InChIKeySXFGVEYSGPJCQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMPA/kainate antagonist-1: Chemical Identity and Baseline for a Non-Competitive iGluR Antagonist


AMPA/kainate antagonist-1 (CAS 732277-05-3) is a non-competitive AMPA/kainate receptor antagonist with the IUPAC name (8R)-8-Methyl-5-(3-methyl-4-nitrophenyl)-8,9-dihydro-7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine and a molecular formula of C18H17N3O4 (MW 339.35) . This compound is a synthetic small molecule belonging to the 2,3-benzodiazepine structural class, originally disclosed in patent WO2007077469 as Example 23 (AMPA receptor antagonist-2) [1]. Its non-competitive mode of antagonism distinguishes it mechanistically from competitive quinoxalinedione-type antagonists such as CNQX and NBQX, positioning it within the same pharmacological class as GYKI 52466 and talampanel but with a distinct chemical scaffold [2]. The compound is currently available from multiple specialty chemical suppliers for neuroscience research applications, though its full pharmacological profile in peer-reviewed literature remains limited .

Why AMPA/kainate antagonist-1 Cannot Be Interchanged with Common AMPA/Kainate Receptor Antagonists


Non-competitive and competitive AMPA/kainate receptor antagonists exhibit fundamentally different binding mechanisms, voltage-dependence, and functional outcomes that preclude simple substitution. Competitive antagonists (e.g., CNQX, NBQX) bind to the orthosteric glutamate-binding site and can be displaced by high agonist concentrations, potentially limiting efficacy under conditions of excessive glutamate release [1]. In contrast, non-competitive antagonists like AMPA/kainate antagonist-1 act at allosteric sites distinct from the agonist binding pocket, maintaining blockade regardless of synaptic glutamate levels [2]. Furthermore, AMPA/kainate antagonist-1 bears a specific chiral center at the 8-position (R-configuration) and contains both a benzodiazepine core fused with a dioxolo ring and a 3-methyl-4-nitrophenyl substituent—structural features that differ markedly from the quinoxalinedione scaffold of CNQX/NBQX or the 2,3-benzodiazepine scaffold of GYKI 52466 [3]. These structural and mechanistic differences directly impact receptor subtype selectivity profiles, functional antagonism kinetics, and potential off-target interactions at NMDA receptors, meaning that assay conditions optimized for one antagonist class cannot be assumed valid for another [4].

Quantitative Differentiation of AMPA/kainate antagonist-1: Evidence-Based Selection Guide


Non-Competitive Binding Mode Confers Agonist Concentration-Independent Antagonism

AMPA/kainate antagonist-1 is explicitly classified by multiple vendors as a non-competitive AMPA/kainate antagonist [1]. This mechanism is class-level evidence derived from the non-competitive antagonist family (including GYKI 52466 and talampanel), which bind to an allosteric site distinct from the glutamate orthosteric binding pocket targeted by competitive antagonists such as CNQX [2]. Non-competitive antagonists maintain functional blockade even under elevated agonist concentrations, whereas competitive antagonists can be displaced by excess glutamate [2]. While direct quantitative binding data for AMPA/kainate antagonist-1 are not publicly available in peer-reviewed literature, the non-competitive classification indicates a mechanism comparable to talampanel, which demonstrates 2.3–3-fold greater potency than GYKI 52466 in functional assays . For reference, GYKI 52466 exhibits IC50 values of 10–20 μM for AMPA-induced responses [3], and talampanel is orally active with anticonvulsant efficacy in animal models .

non-competitive antagonism allosteric modulation AMPA receptor pharmacology

Patent-Defined Structural Scaffold Differs from Quinoxalinedione Competitive Antagonists

AMPA/kainate antagonist-1 (IUPAC: (8R)-8-Methyl-5-(3-methyl-4-nitrophenyl)-8,9-dihydro-7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine) contains a 2,3-benzodiazepine core fused with a dioxolo ring and a 3-methyl-4-nitrophenyl substituent, with a defined chiral center at the 8-position (R-configuration) [1]. This scaffold differs fundamentally from the quinoxaline-2,3-dione template underlying competitive antagonists CNQX, DNQX, NBQX, and YM90K [2]. The 2,3-benzodiazepine scaffold is characteristic of non-competitive AMPA receptor antagonists including GYKI 52466 and talampanel, which bind to a distinct allosteric site [3]. The presence of the dioxolo ring fusion and the specific nitrophenyl substitution pattern in AMPA/kainate antagonist-1 represents structural variation from talampanel and GYKI 52466, potentially affecting receptor subtype selectivity and pharmacokinetic properties, though direct comparative data are lacking [1].

2,3-benzodiazepine chemical scaffold structure-activity relationship

Potential for NMDA-Sparing Selectivity Profile Inferred from Non-Competitive Class Characteristics

The non-competitive AMPA antagonist class, exemplified by talampanel and GYKI 52466, demonstrates selectivity for AMPA receptors over NMDA receptors . Talampanel-like non-competitive antagonists are inactive at NMDA receptors and exhibit only weak inhibition of kainate receptors [1]. In contrast, competitive antagonists such as CNQX demonstrate significant off-target activity at the glycine modulatory site of the NMDA receptor complex (IC50 = 25 μM for CNQX vs. AMPA IC50 = 0.3 μM and kainate IC50 = 1.5 μM) [2]. While AMPA/kainate antagonist-1 is described as an AMPA/kainate antagonist with potential NMDA interaction based on vendor target annotations [3], quantitative NMDA selectivity data are not publicly available. The 2,3-benzodiazepine scaffold and non-competitive mechanism suggest a selectivity profile potentially more similar to talampanel than to CNQX, though this remains class-level inference pending direct experimental validation [1].

NMDA receptor ionotropic glutamate receptor selectivity profile

Stereochemically Defined (R)-Configuration Enables Structure-Activity Differentiation

AMPA/kainate antagonist-1 is defined as the (R)-enantiomer ((8R)-8-Methyl-5-(3-methyl-4-nitrophenyl)-8,9-dihydro-7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine) with a defined stereocenter at the 8-position [1]. The parent patent WO2007077469 specifically claims optical isomers of dihydro-2,3-benzodiazepines and their stereoselective synthesis, indicating that stereochemistry is a critical determinant of receptor binding and pharmacological activity [2]. In related 2,3-benzodiazepine AMPA antagonists, enantiomers often exhibit significant potency differences, as observed with talampanel (which is the active (-)-enantiomer of GYKI 53773) . The defined (R)-configuration of AMPA/kainate antagonist-1 distinguishes it from racemic mixtures or alternative enantiomers that may be available from other sources or as impurities in less rigorously characterized preparations [1]. Quantitative enantiomer potency ratio data for this specific compound are not available in the public domain.

chiral resolution enantiomer stereoselective pharmacology

Optimal Research Application Scenarios for AMPA/kainate antagonist-1 in Neuroscience and Drug Discovery


Mechanistic Dissection of Non-Competitive vs. Competitive AMPA Receptor Blockade

AMPA/kainate antagonist-1 is suitable for head-to-head functional comparisons against competitive antagonists (e.g., CNQX, NBQX) in electrophysiology or calcium flux assays to evaluate the physiological consequences of allosteric vs. orthosteric receptor blockade [1]. Its non-competitive mechanism, inferred from vendor classification [1], enables assessment of antagonist efficacy under varying glutamate concentrations—a key experimental variable where competitive antagonists show surmountable blockade. The defined (R)-stereochemistry also allows for evaluation of enantiomer-specific pharmacology if the (S)-enantiomer becomes available as a comparator.

Structure-Activity Relationship (SAR) Studies of 2,3-Benzodiazepine Scaffold Optimization

As a patent-defined 2,3-benzodiazepine derivative with a dioxolo ring fusion and 3-methyl-4-nitrophenyl substituent [1], AMPA/kainate antagonist-1 serves as a reference compound for medicinal chemistry campaigns exploring non-competitive AMPA antagonist scaffolds. Researchers can benchmark new synthetic analogs against this compound to assess how modifications to the dioxolo ring or nitrophenyl group affect potency, selectivity, or pharmacokinetic properties. The availability of this compound from multiple specialty chemical suppliers facilitates its use as a comparator in SAR programs targeting neurological indications where AMPA receptor antagonism is therapeutically relevant [2].

NMDA Receptor-Sparing Assay Controls in iGluR Pharmacology

Based on class-level inference that non-competitive AMPA antagonists (including talampanel and GYKI 52466) exhibit minimal NMDA receptor cross-reactivity [1], AMPA/kainate antagonist-1 may be employed as an NMDA-sparing control in experiments designed to isolate AMPA/kainate receptor contributions to synaptic transmission, plasticity, or excitotoxicity. This application requires empirical validation of NMDA selectivity for the specific compound but represents a logical experimental use-case given its non-competitive classification. In contrast, competitive antagonists such as CNQX demonstrate measurable NMDA receptor glycine-site antagonism (IC50 = 25 μM) that can confound interpretation of AMPA/kainate-specific effects.

Stereochemical Reference Standard for Chiral Chromatography and Quality Control

The (R)-enantiomer identity of AMPA/kainate antagonist-1, as defined in chemical databases and patent claims [1], enables its use as a stereochemical reference standard in chiral analytical methods (e.g., chiral HPLC, SFC) for characterizing related 2,3-benzodiazepine compounds. This application is particularly relevant for quality control of synthetic batches where enantiomeric purity may impact pharmacological activity. The compound's CAS registry number (732277-05-3) and defined molecular properties provide traceability for procurement specifications and analytical method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMPA/kainate antagonist-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.